5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine moieties are then coupled using appropriate linkers and reagents.
Bromination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazole and piperidine rings.
Cyclization Reactions: The compound can form additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyrazol-1-yl-pyrimidine: Similar structure but lacks the piperidine and methoxy groups.
2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities that are not present in its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O/c16-14-9-17-15(18-10-14)22-12-13-3-1-5-20(11-13)7-8-21-6-2-4-19-21/h2,4,6,9-10,13H,1,3,5,7-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIMWKXIFWIUCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)COC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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